3-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide
Description
Chemical Structure: The compound 3-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide (hypothetical molecular formula: C₆H₅ClCONH-C₁₃H₇O₂) features a benzamide group substituted with a chlorine atom at the meta position (C3) and an N-linked 9-oxo-xanthene moiety.
Applications: Xanthene derivatives are widely used in dyes, sensors, and pharmaceuticals due to their fluorescent properties and stability. The chloro-substituted benzamide may enhance binding affinity in biological targets or modulate solubility.
Properties
IUPAC Name |
3-chloro-N-(9-oxoxanthen-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO3/c21-13-5-3-4-12(10-13)20(24)22-14-8-9-16-18(11-14)25-17-7-2-1-6-15(17)19(16)23/h1-11H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZUJHKRNBZFCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 9-oxo-9H-xanthene-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups .
Scientific Research Applications
3-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide is widely used in scientific research due to its intriguing properties. Some of its applications include:
Chemistry: The compound is used as a reagent in various chemical reactions to study molecular interactions and reaction mechanisms.
Biology: It is employed in biological studies to investigate cellular processes and molecular pathways.
Medicine: The compound has potential therapeutic applications and is studied for its effects on different biological targets.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of the research .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Molecular Properties
Table 1: Key Structural and Physical Properties of Comparable Compounds
*Hypothetical molecular weight calculated based on similar structures.
Key Observations:
- Chlorine vs. Methoxy Substitution : Replacing chlorine with a methoxy group (as in ) increases molecular weight by ~30 Da and likely enhances solubility due to the polar OMe group. However, the chloro substituent may improve stability via halogen bonding .
- Nitro Group Impact : The nitro-substituted analogue () exhibits strong intermolecular C-H···O interactions, contributing to a high melting point (399 K) and planar molecular packing.
Crystallographic and Hydrogen-Bonding Behavior
- 3-Chloro-N-(2-nitrophenyl)benzamide: The crystal structure (monoclinic, space group P2₁/c) reveals weak C-H···O interactions forming C(7) chains along the [010] axis.
- Thioamide Analogue : The thioamide derivative () adopts a near-planar conformation with intramolecular N-H···O bonds, stabilizing the structure. Intermolecular C-H···π interactions (H···Cg distance: 2.83 Å) further influence packing .
Reactivity and Coordination Chemistry
- Nickel Complexes : highlights a nickel(II) complex of 3-chloro-N-(diethylcarbamothioyl)benzamide, where the ligand coordinates via sulfur and oxygen atoms, forming a distorted square-planar geometry. This suggests that the chloro-benzamide scaffold can act as a versatile ligand for transition metals .
- Polymorphism : discusses polymorphs of 3-chloro-N-(2-fluorophenyl)benzamide, where weak interactions (C-H···O, C-H···F) dictate crystal packing. Such polymorphism impacts material properties like solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
